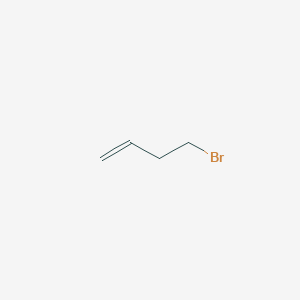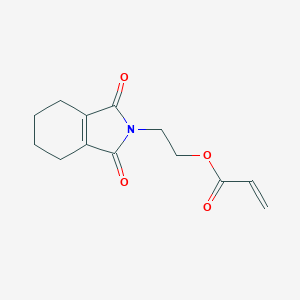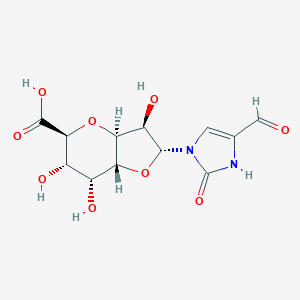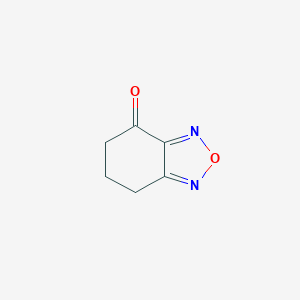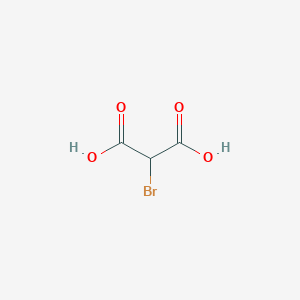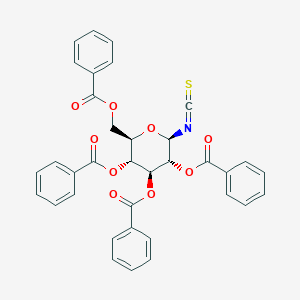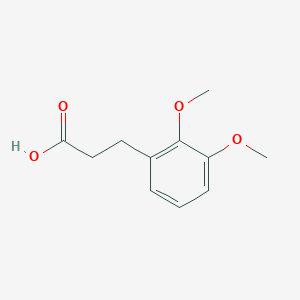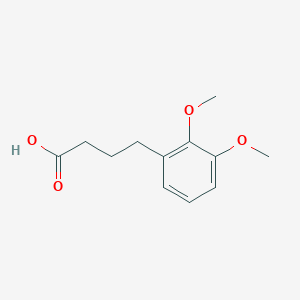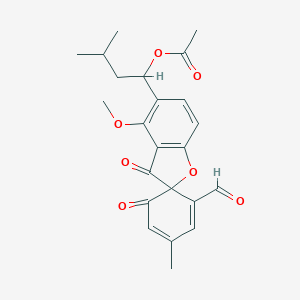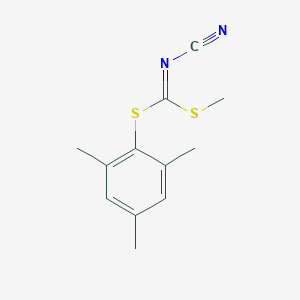![molecular formula C9H16N2O2 B139298 Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 142345-53-7](/img/structure/B139298.png)
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, also known as MMHPP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MMHPP is a cyclic amine that contains a pyrrole ring and a carboxylate functional group. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is not fully understood, but it has been suggested that this compound acts as an antioxidant and anti-inflammatory agent. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.
生化学的および生理学的効果
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can protect cells from oxidative stress and apoptosis. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In animal studies, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to improve cognitive function and memory in mice with Alzheimer's disease. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease.
実験室実験の利点と制限
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several advantages for lab experiments, including its high yield and purity, its potential as a neuroprotective and anticancer agent, and its potential as a therapeutic agent for various diseases. However, there are also some limitations to using Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate in lab experiments. For example, the mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is not fully understood, and more research is needed to determine its potential side effects and toxicity.
将来の方向性
There are several future directions for Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate research. One direction is to further investigate the mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and its potential as a therapeutic agent for various diseases. Another direction is to explore the potential of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate as a neuroprotective and anticancer agent. Additionally, more research is needed to determine the potential side effects and toxicity of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate. Overall, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has the potential to be a valuable compound for scientific research and drug discovery.
合成法
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be synthesized using different methods, including the one-pot reaction of 1,2,3,4-tetrahydroisoquinoline and ethyl acrylate in the presence of a palladium catalyst. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline and ethyl acrylate in the presence of a Lewis acid catalyst. The reaction yields Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate as the major product with high yield and purity.
科学的研究の応用
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has potential applications in scientific research, particularly in drug discovery and development. This compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. Furthermore, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
CAS番号 |
142345-53-7 |
|---|---|
製品名 |
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate |
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
methyl 1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-10-4-3-7-5-11(6-8(7)10)9(12)13-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
LWTNWOLPOAUUJP-UHFFFAOYSA-N |
SMILES |
CN1CCC2C1CN(C2)C(=O)OC |
正規SMILES |
CN1CCC2C1CN(C2)C(=O)OC |
同義語 |
Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-1-methyl-, methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



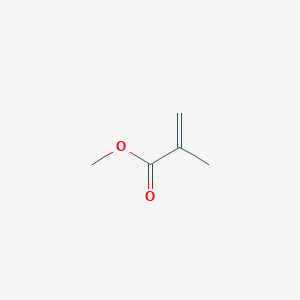
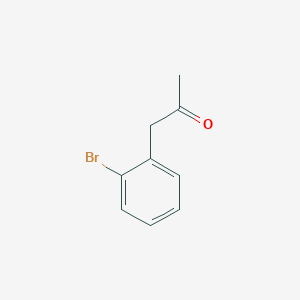
![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
